molecular formula C7H6BrFOS B14780819 2-Bromo-4-fluoro-3-(methylthio)phenol

2-Bromo-4-fluoro-3-(methylthio)phenol

Cat. No.: B14780819
M. Wt: 237.09 g/mol
InChI Key: JDPOPLHFKDIKBG-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-3-(methylthio)phenol is a halogenated aromatic compound featuring a phenol core substituted with bromine (Br) at position 2, fluorine (F) at position 4, and a methylthio (-SCH₃) group at position 2. This substitution pattern confers unique electronic, steric, and physicochemical properties.

Properties

Molecular Formula

C7H6BrFOS

Molecular Weight

237.09 g/mol

IUPAC Name

2-bromo-4-fluoro-3-methylsulfanylphenol

InChI

InChI=1S/C7H6BrFOS/c1-11-7-4(9)2-3-5(10)6(7)8/h2-3,10H,1H3

InChI Key

JDPOPLHFKDIKBG-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1Br)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-3-(methylthio)phenol typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-3-(methylthio)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenol ring .

Scientific Research Applications

2-Bromo-4-fluoro-3-(methylthio)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-3-(methylthio)phenol involves its interaction with specific molecular targets. The presence of halogen atoms and the methylthio group can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The compound’s reactivity and stability are influenced by the electron-withdrawing effects of Br and F, balanced by the electron-donating methylthio group. Key comparisons include:

2-(Methylthio)phenol (CAS 1073-29-6)
  • Structure: Phenol with -SCH₃ at position 2.
  • Lacking halogens, it exhibits lower molecular weight (140.21 g/mol) and higher water solubility compared to halogenated analogs .
  • Applications : Found in floral volatile blends (e.g., Caladenia crebra) for pollinator attraction .
4-Fluoro-3-(methylthio)phenol
  • Structure: Phenol with -F at position 4 and -SCH₃ at position 3.
  • Properties: The fluorine atom increases acidity (pKa ~8–9) due to its electron-withdrawing nature.
2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)
  • Structure: Acetophenone with Br at position 2 and methoxy (-OCH₃) at position 4.
  • Properties: The ketone group and methoxy substituent make it less acidic than phenolic analogs. Bromine enhances leaving-group ability in nucleophilic substitutions, suggesting utility as a synthetic intermediate .

Physicochemical Properties (Estimated Trends)

Compound Molecular Weight (g/mol) Water Solubility Boiling Point (°C) Key Substituent Effects
2-Bromo-4-fluoro-3-(methylthio)phenol ~237.1 Low 250–300 (est.) Br/F increase hydrophobicity; -SCH₃ enhances lipophilicity
2-(Methylthio)phenol 140.21 Moderate 220–230 -SCH₃ dominates electronic effects
4-Fluoro-3-(methylthio)phenol 158.19 Low-Moderate 230–240 F enhances acidity; -SCH₃ stabilizes ring
2-Bromo-4'-methoxyacetophenone 229.05 Very Low 280–290 Ketone and methoxy reduce solubility in polar solvents

Notes:

  • Halogens (Br, F) lower water solubility and increase molecular weight.
  • Methylthio groups enhance stability against oxidation compared to mercapto (-SH) analogs .

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